LY3214996 is a potent, selective, ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2) []. It is an orally bioavailable small molecule that exhibits antineoplastic activity []. LY3214996 plays a significant role in scientific research, particularly in oncology, due to its ability to inhibit the MAPK/ERK pathway, which is frequently dysregulated in various cancers [, ].
Future Directions
Determining optimal dosing schedules for single-agent and combination therapies [].
Identifying predictive biomarkers for patient stratification to enhance treatment response and minimize potential toxicities [, , ].
Investigating novel combinations with other targeted therapies or immunotherapies to maximize efficacy [, , , , ].
Delve deeper into the mechanisms of intrinsic and acquired resistance to LY3214996 [].
Develop strategies to mitigate or circumvent potential resistance mechanisms [, ].
Inflammatory diseases [, ].
Metabolic disorders [, ].
Neurodegenerative diseases [].
Related Compounds
LY3214996 is a potent, selective, ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2) []. It is currently in clinical trials for various cancers with MAPK pathway alterations [, , ]. This section will discuss several compounds related to LY3214996 based on their shared mechanisms of action, involvement in the same signaling pathways, or investigation in combination therapies with LY3214996.
Abemaciclib
Compound Description: Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [, , , ]. It is currently in clinical trials for various cancers, including breast cancer and KRAS-mutant non-small cell lung cancer (NSCLC) [].
Relevance: Abemaciclib has been investigated in combination with LY3214996 in preclinical studies for several reasons [, , , , , ]. Firstly, both ERK and CDK4/6 are key players in the cell cycle, making their simultaneous inhibition a promising therapeutic strategy [, ]. Secondly, abemaciclib's mechanism of action complements LY3214996's inhibition of the MAPK pathway, potentially leading to enhanced anti-tumor activity, particularly in KRAS-mutant cancers where these pathways are often dysregulated [, , , ]. Preclinical studies have shown that the combination of abemaciclib and LY3214996 synergistically inhibits cell proliferation in various KRAS-mutant cancer cell lines and demonstrates enhanced anti-tumor activity in xenograft models compared to either single agent treatment [, , ].
LY3009120
Compound Description: LY3009120 is a pan-RAF inhibitor, targeting all three RAF isoforms (ARAF, BRAF, and CRAF) [].
Relevance: LY3009120, like LY3214996, targets the MAPK pathway, albeit at a different level []. The rationale for combining LY3214996 with LY3009120 stems from the observation that simultaneous inhibition of multiple components of the RAS/RAF/MEK/ERK pathway can enhance anti-cancer activity and potentially delay resistance development, as seen with BRAF and MEK inhibition in melanoma []. Preclinical studies demonstrated that the combination of LY3214996 and LY3009120 synergistically inhibited cell proliferation in KRAS-mutant colorectal cancer and NSCLC cell lines and significantly reduced tumor growth in a xenograft model compared to either single-agent treatment [].
DC101
Compound Description: DC101 is a monoclonal antibody that specifically targets murine vascular endothelial growth factor receptor 2 (VEGFR-2) []. It serves as a surrogate for Ramucirumab in preclinical mouse models [].
Relevance: DC101 was combined with LY3214996 to investigate the efficacy of targeting both tumor cells and the tumor microenvironment, specifically angiogenesis []. This combination strategy aimed to enhance anti-tumor activity by inhibiting tumor cell proliferation (LY3214996) and suppressing angiogenesis (DC101) []. Preclinical data demonstrated that the combination of LY3214996 and DC101 resulted in significantly greater tumor growth inhibition in KRAS-mutant NSCLC xenograft models compared to single-agent treatment, highlighting the potential of this combination therapy [].
Ramucirumab
Compound Description: Ramucirumab is a fully human monoclonal antibody that targets human VEGFR-2 []. It is approved for several cancer indications, including second-line NSCLC [].
Relevance: Similar to DC101, Ramucirumab was explored in combination with LY3214996 to assess the efficacy of simultaneously targeting tumor cells and the tumor microenvironment []. By combining an ERK1/2 inhibitor with a VEGFR-2 inhibitor, the research aimed to enhance anti-tumor effects by inhibiting both tumor cell proliferation and angiogenesis []. While in vivo studies were conducted with DC101, in vitro cord formation assays demonstrated that the combination of LY3214996 and Ramucirumab enhanced the inhibition of cord formation compared to single-agent treatment []. These findings suggest that combining LY3214996 with Ramucirumab warrants further clinical development for treating KRAS-mutant NSCLC [].
LY3023414
Compound Description: LY3023414 is a dual inhibitor of class I phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) [].
Relevance: LY3023414 was investigated in combination with LY3214996 as a potential strategy to enhance therapeutic efficacy in RAS-mutant NSCLC []. The rationale for this combination stems from the observation that MAPK pathway reactivation and activation of anti-apoptotic signaling via the PI3K/mTOR axis contribute to resistance mechanisms against MEK inhibitors []. The researchers hypothesized that combining LY3214996 with a PI3K/mTOR inhibitor could potentially overcome these resistance mechanisms and lead to improved treatment outcomes []. In vitro studies demonstrated that LY3214996 and LY3023414 exhibited single-agent antiproliferative and apoptosis-inducing activity in patient-derived RAS-mutant NSCLC cell lines []. Combination studies were ongoing at the time of publication [].
Sorafenib
Compound Description: Sorafenib is an oral multi-kinase inhibitor targeting rapidly accelerated fibrosarcoma (RAF), vascular endothelial growth factor receptor (VEGFR)-2/3, platelet-derived growth factor receptor (PDGFR), c-Kit, and Flt-3 signaling. []. It is an approved treatment for advanced hepatocellular carcinoma (HCC) [].
Relevance: Combining LY3214996 with Sorafenib was investigated as a potential strategy to overcome acquired resistance to Sorafenib in HCC, which can arise from the reactivation of ERK signaling []. The study demonstrated that LY3214996, in combination with Sorafenib, enhanced the anti-tumor effects of Sorafenib in HCC cells by decreasing the phosphorylation of key kinases in the Ras/Raf/MAPK and PI3K/Akt pathways activated by Sorafenib []. These findings suggest that combining LY3214996 with Sorafenib might be a promising approach for treating patients with Sorafenib-resistant advanced HCC [].
Gemcitabine and Nab-paclitaxel
Compound Description: Gemcitabine (Gem) and Nab-paclitaxel (Nab-pac) are chemotherapeutic agents used in combination as a standard of care treatment for frontline metastatic PDAC [].
Relevance: LY3214996 was investigated in combination with Gemcitabine and Nab-paclitaxel to enhance the efficacy of chemotherapy in pancreatic ductal adenocarcinoma (PDAC), which frequently harbors activating KRAS mutations []. Preclinical studies demonstrated that adding LY3214996 to the Nab-paclitaxel and Gemcitabine regimen resulted in enhanced anti-tumor activity in PDAC xenograft models compared to chemotherapy alone []. These findings highlight the potential of combining LY3214996 with standard chemotherapy to improve treatment outcomes for PDAC patients [].
LY3295668
Compound Description: LY3295668 is an investigational Aurora A kinase inhibitor [].
Relevance: LY3295668 was identified as a potential therapeutic strategy to overcome resistance to CDK4/6 inhibitors, which can be mediated by the amplification of AURKA []. Preclinical studies demonstrated that breast cancer cells with acquired resistance to CDK4/6 inhibitors exhibited enhanced sensitivity to LY3295668 []. Notably, LY3214996 was also found to be effective in cells with acquired resistance to CDK4/6 inhibitors due to RAS activation [], suggesting a potential for combining these agents in specific contexts of CDK4/6 inhibitor resistance.
Overview
LY3214996, also known as Temuterkib, is a potent and selective inhibitor of the extracellular signal-regulated kinase (ERK) pathway, specifically targeting ERK1 and ERK2. This compound has garnered significant attention in cancer research due to its ability to inhibit tumor growth in cancers driven by mutations in the RAS-RAF-MEK-ERK signaling pathway. The development of LY3214996 is part of a broader effort to create targeted therapies that can effectively manage cancers associated with specific genetic alterations.
Source and Classification
LY3214996 was developed by Eli Lilly and Company as part of their ongoing research into targeted cancer therapies. It is classified as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the ERK enzymes, thereby preventing their activation. This mechanism positions LY3214996 within a class of drugs aimed at inhibiting key signaling pathways involved in cell proliferation and survival, particularly in oncogenic contexts.
Synthesis Analysis
Methods and Technical Details
The synthesis of LY3214996 involves several steps, starting from initial lead compounds identified through medium-throughput screening. The specific synthetic route is detailed in U.S. patent number 9469652, which outlines the chemical transformations necessary to produce this compound. The synthesis typically includes:
Reagents: Various reagents are used throughout the synthesis process, including solvents like dimethyl sulfoxide for solubilization.
Reaction Conditions: Conditions such as temperature and time are carefully controlled to optimize yield and purity.
Purification: The final product is purified using techniques such as chromatography to ensure high-quality samples for further testing.
The synthesis has been validated through multiple studies, confirming its reproducibility and efficiency in generating active pharmaceutical ingredients .
Molecular Structure Analysis
Structure and Data
The molecular structure of LY3214996 can be described by its chemical formula: C₁₈H₃₁N₅O₂S. The compound features several functional groups that contribute to its activity:
Core Structure: The core thieno[2,3-c]pyrrol-4-one structure provides the framework for binding to the ERK enzymes.
Substituents: The presence of a morpholine ring and a pyrazole moiety enhances selectivity and potency against ERK1 and ERK2.
The three-dimensional conformation of LY3214996 allows for optimal interaction with the ATP-binding pocket of ERK, which is crucial for its inhibitory function .
Chemical Reactions Analysis
Reactions and Technical Details
LY3214996 undergoes various chemical reactions during its synthesis and when interacting with biological targets:
Binding Reaction: Inhibition occurs through a reversible competitive binding reaction with ATP at the ERK active site.
Enzyme Kinetics: Studies have shown that LY3214996 exhibits rapid equilibrium kinetics, indicating a fast association and dissociation with the target enzymes .
Selectivity Testing: In biochemical assays against a panel of kinases, LY3214996 demonstrated over 40-fold selectivity against other kinases, highlighting its potential for reduced off-target effects .
Mechanism of Action
Process and Data
The mechanism by which LY3214996 exerts its therapeutic effects involves:
Inhibition of Phosphorylation: By binding to ERK1/ERK2, LY3214996 prevents the phosphorylation of downstream targets such as p90 ribosomal S6 kinase (pRSK), which is critical for cell growth and survival.
Impact on Gene Expression: Treatment with LY3214996 leads to decreased expression of MAPK pathway-dependent genes, effectively suppressing tumor growth signals .
Pharmacodynamics: Studies indicate that plasma concentrations correlate with pharmacodynamic effects; for instance, at 4 hours post-administration, significant inhibition of pRSK was observed .
Physical and Chemical Properties Analysis
Physical and Chemical Properties
LY3214996 possesses several notable physical and chemical properties:
Molecular Weight: Approximately 367.55 g/mol.
Solubility: Soluble in dimethyl sulfoxide; specific solubility data in aqueous solutions may vary based on formulation.
Stability: Stability studies indicate that LY3214996 maintains activity under physiological conditions but may require specific storage conditions to prevent degradation .
Applications
Scientific Uses
LY3214996 has been investigated extensively for its potential applications in oncology:
Cancer Treatment: It has shown promise in preclinical models for treating RAS-driven cancers, including colorectal cancer and melanoma.
Combination Therapies: Research is ongoing into its use in combination with other inhibitors targeting different pathways (e.g., PI3K/mTOR inhibitors) to enhance therapeutic efficacy .
Clinical Trials: Phase I clinical trials have been conducted to evaluate safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors harboring MAPK pathway alterations .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LY 269415 has antioxidant properties in vitro. It is an anti-inflammatory agent that could be beneficial as therapeutic agents in inflammatory arthritis.
LY 274614 is a structurally novel systemically active competitive NMDA receptor antagonist and is a promising therapeutic agent for conditions where glutamate plays a role in the pathology of neuronal degeneration.
LY2795050 is a κ-opioid receptor antagonist (Ki = 0.722 nM). It is selective for κ-opioid receptors over μ- and δ-opioid receptors (Kis = 25.8 and 153 nM, respectively). LY2795050 (0.1 mg/kg, i.p.) reduces immobility time in the forced swim test, as well as reduces salvinorin A-induced decreases in grooming time in the splash test, indicating antidepressant-like activity, in mice. LY2795050 is a nobel kappa opioid receptor selective antagonist